1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione
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Overview
Description
1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyridines and quinolines, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the thioxo group can yield a sulfone derivative.
Scientific Research Applications
1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
696607-19-9 |
---|---|
Molecular Formula |
C19H22N4O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1'-ethyl-3'-methyl-8-nitro-2'-sulfanylidenespiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-4',6'-dione |
InChI |
InChI=1S/C19H22N4O4S/c1-3-21-17(25)19(16(24)20(2)18(21)28)11-12-10-13(23(26)27)7-8-14(12)22-9-5-4-6-15(19)22/h7-8,10,15H,3-6,9,11H2,1-2H3 |
InChI Key |
BPKPJHLOCGKLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCCC4)C(=O)N(C1=S)C |
Origin of Product |
United States |
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